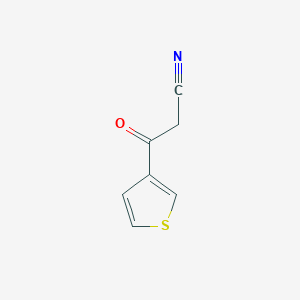
2-Chloro-6-iodotoluene
Vue d'ensemble
Description
2-Chloro-6-iodotoluene is an organic compound with the chemical formula C7H6ClI and a molecular weight of 252.48 g/mol . It is a white crystalline or powdery solid with a pungent odor. This compound is insoluble in water but soluble in organic solvents such as ether and acetone . It is commonly used as an intermediate in organic synthesis, particularly in the manufacture of drugs, dyes, and pesticides .
Méthodes De Préparation
There are several methods for preparing 2-Chloro-6-iodotoluene:
Reaction of 2-iodotoluene with chloroacetonitrile: This method involves the reaction of 2-iodotoluene with chloroacetonitrile in a solvent.
Oxidative coupling reaction: Another method involves the oxidative coupling reaction of 2-iodotoluene with cuprous chloride in the presence of potassium carbonate.
These methods are commonly used in both laboratory and industrial settings to produce this compound efficiently.
Analyse Des Réactions Chimiques
2-Chloro-6-iodotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions, such as the Suzuki reaction, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Coupling Reactions: It is also used in coupling reactions, such as the Sonogashira coupling, where it reacts with terminal alkynes to form substituted alkynes.
Common reagents used in these reactions include palladium catalysts, boronic acids, and terminal alkynes. The major products formed from these reactions are biaryl compounds and substituted alkynes .
Applications De Recherche Scientifique
2-Chloro-6-iodotoluene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-6-iodotoluene involves its participation in various organic reactions. In the Suzuki reaction, for example, it undergoes oxidative addition with a palladium catalyst, followed by transmetalation with a boronic acid, and finally reductive elimination to form the biaryl product . The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the boronic acid.
Comparaison Avec Des Composés Similaires
2-Chloro-6-iodotoluene can be compared with other similar compounds, such as:
2-Bromo-6-iodotoluene: Similar in structure but with a bromine atom instead of a chlorine atom.
2-Chloro-6-bromotoluene: Similar in structure but with a bromine atom instead of an iodine atom.
2-Iodo-6-methyltoluene: Similar in structure but with a methyl group instead of a chlorine atom.
The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
1-chloro-3-iodo-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClI/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHHXVIJMCMYGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373974 | |
| Record name | 2-Chloro-6-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42048-11-3 | |
| Record name | 2-Chloro-6-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-iodo-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride](/img/structure/B1349812.png)




![1-Thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1349822.png)



